molecular formula C21H24N4O3 B5631442 7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine

7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No. B5631442
M. Wt: 380.4 g/mol
InChI Key: RXWXNNTWBNAFEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves condensation reactions, where precursors like triazole, pyran, and various aldehydes are used to form more complex structures. These processes often yield a series of derivatives, indicating the versatility and reactivity of pyrimidine frameworks in synthesizing targeted molecules (Makisumi, 1961).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques like NMR and IR play crucial roles in elucidating the molecular structure of pyrimidine derivatives. The detailed geometric parameters and spectral data obtained allow for a comprehensive understanding of the molecule's framework and its electronic characteristics (Lahmidi et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, including condensation with aldehydes and reactions with hydrazine hydrate, leading to hydrazid acids and other compounds. These reactions often yield heterocyclic systems with potential biocidal properties, demonstrating the chemical versatility of pyrimidine derivatives (Youssef et al., 2011).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be inferred through their synthesis and structural characterization. The solvate structures, for example, reveal the molecule's interactions with solvents and its supramolecular architecture, providing insights into its physical state and stability (Canfora et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given the structural motifs present in the compound, it could potentially interact with a variety of biological targets .

Future Directions

Future research could involve further exploration of the biological activity of the compound, optimization of its structure for improved potency and selectivity, and investigation of its pharmacokinetic properties .

properties

IUPAC Name

7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl-[1,3]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-3-17-24-18-19(22-12-23-20(18)28-17)25-8-4-7-21(2,11-25)10-14-5-6-15-16(9-14)27-13-26-15/h5-6,9,12H,3-4,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWXNNTWBNAFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=CN=C2O1)N3CCCC(C3)(C)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine

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